Coelonin

Description

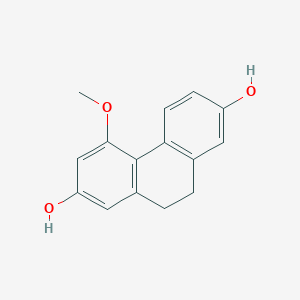

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-9,10-dihydrophenanthrene-2,7-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h4-8,16-17H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPGAHUCKDKQJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319163 | |

| Record name | Coelonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82344-82-9 | |

| Record name | Coelonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82344-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coelonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82344-82-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Coelonin

This document provides a comprehensive overview of this compound, a dihydrophenanthrene compound with significant anti-inflammatory properties. It details its chemical structure, biological activities, and the molecular pathways it modulates. The information is intended for researchers and professionals involved in pharmacology and drug discovery.

Chemical Identity and Structure

This compound is a natural phenolic compound classified as a dihydrophenanthrene.[1] It has been isolated from various plant species, including Bletilla striata, Coelogyne elata, and Arundina graminifolia.[2][3][4][5]

Chemical Structure:

The IUPAC name for this compound is 4-methoxy-9,10-dihydrophenanthrene-2,7-diol.[6][7] Its chemical properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 82344-82-9 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [2][7] |

| Molecular Weight | 242.27 g/mol | [6][7][8] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It also demonstrates cytotoxic, antibacterial, and anti-hemolytic properties.[1][2]

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of inflammatory responses.[1][4] It significantly reduces the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][9] This activity is primarily mediated through the modulation of the NF-κB and PI3K/Akt signaling pathways.[1]

Modulation of Signaling Pathways

2.2.1. NF-κB Signaling Pathway

This compound negatively regulates the NF-κB signaling pathway, a key mediator of inflammation.[1] It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory genes.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:82344-82-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Methoxy-9,10-Dihydrophenanthrene-2,7-Diol | C15H14O3 | CID 11390848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. This compound | TargetMol [targetmol.com]

- 9. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [mdpi.com]

Coelonin: A Technical Guide to its Discovery, Natural Sources, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelonin, a dihydrophenanthrene compound, has emerged as a promising natural product with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of its discovery, primary natural sources, and elucidated mechanisms of action. Special emphasis is placed on its interaction with the PTEN/PI3K/AKT/NF-κB signaling pathway. This document synthesizes key quantitative data, details experimental protocols for its isolation and biological evaluation, and presents visual diagrams of its molecular interactions to support further research and development.

Introduction

This compound, with the chemical name 4-methoxy-9,10-dihydrophenanthrene-2,7-diol and molecular formula C15H14O3, is a key bioactive constituent isolated from several species of the Orchidaceae family.[1][2] It has garnered significant attention for its marked anti-inflammatory effects, demonstrated in various in vitro models.[1][3] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Isolation

This compound is predominantly found in the pseudobulbs of Bletilla striata, a terrestrial orchid used in traditional medicine.[4] Its concentration in Bletilla striata has been reported to range from 0.020% to 0.301%.[4] Other documented natural sources include the orchids Coelogyne elata, Calanthe arisanensis, Cymbidium faberi, Arundina graminifolia, and Flickingeria fimbriata.[1][5]

Experimental Protocol: Isolation of this compound from Bletilla striata

The following protocol is a synthesized methodology based on reported successful isolations.[3][4]

Objective: To isolate and purify this compound from the dried tubers of Bletilla striata.

Materials:

-

Dried tuber powder of Bletilla striata

-

80% Ethanol

-

Polyamide resin (100–200 mesh)

-

Silica gel for column chromatography

-

Solvents for chromatography: Chloroform, Methanol

-

High-Performance Liquid Chromatography (HPLC) system

-

Acetonitrile (HPLC grade)

-

0.1% Acetic acid in water (HPLC grade)

-

Dimethyl Sulfoxide (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM)

Procedure:

-

Extraction:

-

Reflux 100 g of dried, powdered Bletilla striata tubers with 1 L of 80% ethanol.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under vacuum to a volume of approximately 600 mL.[4]

-

-

Polyamide Column Chromatography:

-

Add an equal volume of distilled water to the concentrated extract.

-

Mix with 30 g of polyamide resin and apply to a polyamide column.

-

Elute the column with a stepwise gradient of ethanol in water.

-

Collect fractions and monitor for anti-inflammatory activity to identify the active fractions.

-

-

Silica Gel Column Chromatography:

-

Pool the active fractions and concentrate them.

-

Subject the concentrated active fraction to silica gel column chromatography.

-

Elute with a chloroform-methanol gradient system (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).[3]

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Purification by HPLC:

-

Further purify the this compound-containing fractions using a semi-preparative HPLC system with a C18 column.[3]

-

Use a gradient elution with acetonitrile and 0.1% acetic acid in water as the mobile phase.[3]

-

A typical gradient might be: 30% acetonitrile for 35 minutes, then a linear gradient to 40% acetonitrile over 10 minutes, followed by an isocratic hold.[3]

-

Monitor the elution at a suitable wavelength (e.g., 259 nm) and collect the peak corresponding to this compound.[3]

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response.[4] Its primary mechanism involves the negative regulation of the PI3K/AKT pathway and subsequent inhibition of NF-κB activation.[1][3]

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to dose-dependently inhibit the expression and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] A significant reduction in these cytokines is observed at a concentration of 2.5 μg/mL.[1][3]

Modulation of the PTEN/PI3K/AKT/NF-κB Pathway

LPS stimulation of macrophages typically leads to the activation of the NF-κB signaling pathway, a central regulator of inflammation.[4] this compound intervenes in this pathway at several levels:

-

PTEN Phosphorylation: this compound inhibits the LPS-induced phosphorylation of PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/AKT pathway.[1][6]

-

AKT Phosphorylation: By modulating PTEN, this compound leads to a decrease in the phosphorylation of AKT.[6]

-

IκBα Degradation: The downstream effect of reduced AKT activation is the inhibition of IκBα phosphorylation and subsequent degradation.[6]

-

NF-κB Activation: By stabilizing IκBα, this compound prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines.[4]

Interestingly, while this compound's effect on p27Kip1 degradation and subsequent G1 cell cycle arrest is dependent on PTEN, its inhibition of IL-1β, IL-6, and TNF-α expression appears to be independent of PTEN.[1][7]

dot

Caption: Proposed mechanism of this compound's anti-inflammatory and cell cycle arrest effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on inflammatory markers in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression [4]

| Treatment | Concentration | Relative IL-1β mRNA Expression (fold change vs. control) | Relative IL-6 mRNA Expression (fold change vs. control) | Relative TNF-α mRNA Expression (fold change vs. control) |

| Control | - | 1.0 | 1.0 | 1.0 |

| LPS | 200 ng/mL | ~18 | ~250 | ~12 |

| LPS + this compound | 2.5 μg/mL | ~8 | ~100 | ~5 |

| LPS + this compound | 5.0 μg/mL | ~4 | ~50 | ~3 |

Table 2: Effect of this compound on Protein Phosphorylation [1]

| Protein | Treatment | Relative Phosphorylation Level (Normalized to control) |

| PTEN | LPS (200 ng/mL) | Increased |

| LPS + this compound (2.5 μg/mL) | Reduced vs. LPS | |

| LPS + this compound (5.0 μg/mL) | Further Reduced vs. LPS | |

| AKT | LPS (200 ng/mL) | Increased |

| LPS + this compound (2.5 μg/mL) | Reduced vs. LPS | |

| LPS + this compound (5.0 μg/mL) | Further Reduced vs. LPS | |

| IκBα | LPS (200 ng/mL) | Increased |

| LPS + this compound (2.5 μg/mL) | Reduced vs. LPS | |

| LPS + this compound (5.0 μg/mL) | Further Reduced vs. LPS | |

| NF-κB p65 | LPS (200 ng/mL) | Increased (Nuclear) |

| LPS + this compound (2.5 μg/mL) | Reduced (Nuclear) vs. LPS | |

| LPS + this compound (5.0 μg/mL) | Further Reduced (Nuclear) vs. LPS |

Experimental Protocols for Biological Evaluation

Protocol: Macrophage Culture and LPS Stimulation

This protocol describes the in vitro model for assessing the anti-inflammatory activity of this compound.[4][8]

Objective: To induce an inflammatory response in RAW264.7 macrophages using LPS and to treat with this compound to evaluate its anti-inflammatory effects.

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

6-well or 24-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture RAW264.7 cells in DMEM with 10% FBS and 1% antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

-

Cell Seeding:

-

Seed RAW264.7 cells into appropriate culture plates (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (e.g., 2.5 μg/mL, 5 μg/mL) for 1 hour. A vehicle control (DMSO) should be included.

-

After the pre-treatment period, stimulate the cells with LPS (e.g., 200 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein/cytokine analysis). Include a control group with no LPS or this compound treatment.

-

Protocol: Measurement of Cytokine Levels

Objective: To quantify the levels of pro-inflammatory cytokines in the culture supernatant of treated macrophages.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA) [4]

Materials:

-

ELISA kits for mouse IL-1β, IL-6, and TNF-α

-

Culture supernatants from the experiment in section 5.1

-

Microplate reader

Procedure:

-

Collect the cell culture supernatants after the treatment period.

-

Centrifuge the supernatants to remove any cellular debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.

-

Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

Method 2: Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression [3]

Materials:

-

TRIzol reagent or other RNA extraction kits

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix for qPCR

-

Primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Procedure:

-

After the desired treatment time (e.g., 6 hours), wash the cells with PBS and lyse them using TRIzol reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform RT-qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

-

Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Conclusion and Future Directions

This compound is a well-characterized dihydrophenanthrene with potent and well-documented anti-inflammatory properties. Its ability to modulate the PTEN/PI3K/AKT/NF-κB signaling pathway makes it an attractive candidate for further investigation as a therapeutic agent for inflammatory diseases. Future research should focus on in vivo efficacy studies to validate the in vitro findings, as well as on pharmacokinetic and toxicological profiling to assess its drug-like properties. Furthermore, the PTEN-independent mechanism of cytokine inhibition warrants further exploration to fully elucidate its molecular pharmacology. The detailed protocols and data presented in this guide provide a solid foundation for these future research endeavors.

References

- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an active component extract from Bletilla striata (Thunb.) Reichb.f., alleviates lipopolysaccharide-induced acute lung injury by increasing the expression of non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages caused by inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of Coelonin in Bletilla striata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelonin, a dihydrophenanthrene compound isolated from the medicinal orchid Bletilla striata, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for ensuring a sustainable supply and for potential bioengineering applications. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway, integrating findings from transcriptomic and metabolomic studies of B. striata. It outlines a putative enzymatic cascade, details relevant experimental methodologies, and presents quantitative data on this compound accumulation. This document is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics.

Introduction

Bletilla striata (Thunb.) Reichb.f. is a terrestrial orchid with a long history of use in traditional medicine. Its tubers are rich in a variety of bioactive secondary metabolites, including polysaccharides, bibenzyls, and phenanthrenes. Among these, this compound (2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthrene) has been identified as a key contributor to the plant's therapeutic properties. The biosynthesis of this compound, like other stilbenoids, is believed to originate from the phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. Recent advances in transcriptomics and metabolomics have begun to unravel the genetic and biochemical underpinnings of this compound formation in B. striata.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several classes of enzymes. While the complete pathway in Bletilla striata has not been fully elucidated, a putative pathway can be constructed based on known stilbenoid biosynthesis in plants and transcriptomic data from B. striata. The pathway begins with precursors from primary metabolism and proceeds through the core phenylpropanoid pathway to the formation of the characteristic dihydrophenanthrene structure of this compound.

The proposed pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then activated to cinnamoyl-CoA. An alternative starting point can be the conversion of L-tyrosine to p-coumaric acid and subsequently p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone of resveratrol. Subsequent modifications, including hydroxylation, O-methylation, and reduction, are necessary to yield this compound. Transcriptomic analyses of B. striata have identified numerous candidate genes encoding enzymes such as cytochrome P450 hydroxylases and O-methyltransferases that are likely involved in these downstream modifications. Specifically, studies have shown that stilbene accumulation, including this compound, is significantly higher during the harvesting period of B. striata tubers, correlating with the differential expression of genes in the phenylpropanoid and stilbenoid biosynthesis pathways[1][2].

Core Phenylpropanoid Pathway

The initial steps of the pathway are well-established in plants and provide the necessary precursors for stilbenoid synthesis.

Putative this compound Biosynthesis Pathway

Following the formation of p-coumaroyl-CoA and malonyl-CoA, the pathway proceeds to the synthesis of the stilbene backbone and subsequent modifications to form this compound.

Quantitative Data

Quantitative analysis of secondary metabolites in Bletilla striata has revealed variations in this compound content based on the developmental stage of the plant. Metabolomic studies have shown that the accumulation of stilbenes, including this compound, is highest during the harvesting period[1][2].

| Compound | Plant Material | Developmental Stage | Content (mg/g dry weight) | Analytical Method | Reference |

| This compound | Tubers | Fruiting Period | Lower accumulation | UPLC-MS | [1] |

| This compound | Tubers | Harvesting Period | Higher accumulation | UPLC-MS | [1][2] |

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed to investigate the biosynthesis of this compound in Bletilla striata.

Metabolite Extraction and Analysis

Objective: To extract and quantify this compound and its potential precursors from B. striata tissues.

Protocol:

-

Sample Preparation: Collect fresh plant material (e.g., tubers), freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue into a fine powder.

-

Extraction: Suspend the powdered tissue in a suitable solvent (e.g., 80% methanol). Sonicate the mixture for 30 minutes and then centrifuge to pellet the solid debris.

-

Analysis: Analyze the supernatant using Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

-

Column: A C18 reversed-phase column is typically used for the separation of stilbenoids.

-

Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile is commonly employed.

-

Detection: Mass spectrometry is used for the identification and quantification of this compound and other metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Gene Expression Analysis by qRT-PCR

Objective: To quantify the transcript levels of candidate genes involved in the this compound biosynthesis pathway.

Protocol:

-

RNA Extraction: Extract total RNA from B. striata tissues using a commercial plant RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the candidate genes (e.g., STS, P450s, OMTs) and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method.

-

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the candidate enzymes in the this compound biosynthesis pathway.

Protocol:

-

Gene Cloning: Amplify the coding sequences of the candidate genes from B. striata cDNA and clone them into an appropriate expression vector (e.g., for yeast or E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae).

-

Protein Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assays:

-

Stilbene Synthase (STS) Assay: Incubate the purified STS enzyme with p-coumaroyl-CoA and malonyl-CoA. Analyze the reaction products by HPLC or LC-MS to detect the formation of resveratrol.

-

Cytochrome P450 Hydroxylase Assay: Incubate the purified P450 enzyme with the potential substrate (e.g., resveratrol) and a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase). Analyze the products by LC-MS to identify hydroxylated derivatives.

-

O-Methyltransferase (OMT) Assay: Incubate the purified OMT enzyme with the hydroxylated intermediate and a methyl donor (S-adenosyl-L-methionine). Analyze the products by LC-MS to detect methylated compounds.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Bletilla striata is a complex process rooted in the phenylpropanoid pathway. While significant progress has been made in identifying candidate genes and understanding the general metabolic context through transcriptomic and metabolomic approaches, further research is required to fully elucidate the specific enzymes and regulatory mechanisms involved. The functional characterization of the identified candidate genes through heterologous expression and in vitro enzyme assays will be crucial for confirming their roles in the pathway. A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up new avenues for the sustainable production of this valuable medicinal compound through metabolic engineering and synthetic biology approaches.

References

- 1. De novo sequencing of Bletilla striata (Orchidaceae) transcriptome and identification of genes involved in polysaccharide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New stilbene metabolites isolated from the tuber of Bletilla striata and their biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Coelonin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelonin is a dihydrophenanthrene compound predominantly isolated from the traditional Chinese medicinal herb Bletilla striata. It has garnered significant scientific interest due to its potent anti-inflammatory properties. This document provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound. It includes a summary of its physicochemical properties, detailed spectroscopic data, and an in-depth look at its mechanism of action, particularly its role in the PTEN/PI3K/Akt/NF-κB signaling pathway. This guide also outlines detailed experimental protocols for its isolation and for assays to evaluate its biological activity, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is classified as a dihydrophenanthrene, a class of phenolic compounds. It presents as a powder and is soluble in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82344-82-9 | ChemFaces |

| Molecular Formula | C₁₅H₁₄O₃ | ChemFaces |

| Molecular Weight | 242.27 g/mol | ChemFaces |

| Physical Description | Powder | ChemFaces |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

| Melting Point | Not reported in the reviewed literature. | N/A |

| Quantitative Solubility | Not reported in the reviewed literature. | N/A |

Table 2: Spectroscopic Data for this compound

| Data Type | Solvent | Values |

| ¹H-NMR | CD₃OD | δ: 2.64 (4H, s, H-9, 10), 3.83 (3H, s, 4-OCH₃), 6.32 (1H, d, J = 2.4 Hz, H-1), 6.41 (1H, d, J = 2.4 Hz, H-3), 6.63 (1H, dd, J = 6, 2.4 Hz, H-8), 6.64 (1H, d, J = 1.8 Hz, H-6), 8.02 (1H, d, J = 9 Hz, H-5) |

| ¹³C-NMR | CD₃OD | δ: 157.68 (C-2), 156.04 (C-4), 154.63 (C-7), 140.42 (C-10a), 139.08 (C-8a), 128.63 (C-5), 124.77 (C-5a), 115.37 (C-8), 113.61 (C-4a), 112.17 (C-6), 106.90 (C-1), 97.83 (C-3), 54.45 (-OCH₃), 30.38 (C-10), 29.80 (C-9) |

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity. Its primary mechanism of action involves the modulation of the PTEN/PI3K/Akt/NF-κB signaling pathway.[1]

Inhibition of the NF-κB Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response. In cellular models, this compound has been shown to inhibit LPS-induced inflammation. It dose-dependently reduces the phosphorylation of PTEN, a negative regulator of the PI3K/Akt pathway.[1] This action leads to the subsequent inhibition of Akt phosphorylation. The downstream effect is the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] This ultimately leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1]

Cell Cycle Regulation

Interestingly, this compound also induces G1 phase cell cycle arrest. This effect is mediated through the PTEN-dependent inhibition of p27Kip1 degradation.[1]

Caption: Signaling pathway of this compound's anti-inflammatory and cell cycle regulatory effects.

Experimental Protocols

Isolation of this compound from Bletilla striata

The isolation of this compound from the dried tubers of Bletilla striata is typically achieved through a series of chromatographic techniques. While a universally standardized protocol is not available, the following outlines a general and effective methodology based on published research.

Caption: General workflow for the isolation of this compound from Bletilla striata.

Methodology:

-

Extraction: Powdered, dried tubers of Bletilla striata are macerated with 95% ethanol at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The ethyl acetate fraction, typically enriched with phenolic compounds, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Fraction Monitoring and Pooling: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by its Rf value and visualization under UV light or with a suitable staining reagent, are pooled.

-

Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to obtain pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound are commonly evaluated using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as RAW 264.7.

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Measurement of Pro-inflammatory Cytokines:

-

ELISA: The levels of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

RT-qPCR: The mRNA expression levels of pro-inflammatory cytokines in the cell lysates are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Western Blot Analysis of Signaling Proteins

Western blotting is employed to investigate the effect of this compound on the phosphorylation status of key proteins in the NF-κB signaling pathway.

Methodology:

-

Protein Extraction: Following treatment with this compound and/or LPS, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, phospho-p65, IκBα, and their total protein counterparts).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory properties. Its mechanism of action, centered on the inhibition of the PTEN/PI3K/Akt/NF-κB pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide offer a practical framework for researchers to isolate, characterize, and evaluate the biological activities of this compound, thereby facilitating future research and development efforts in this field. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential clinical applications.

References

Coelonin's Mechanism of Action in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelonin, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its impact on key signaling pathways and the production of inflammatory mediators. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating the NF-κB and PI3K/AKT signaling pathways, and attenuating the expression of components of the NLRP3 inflammasome. Emerging evidence also points to its role in regulating non-coding RNAs involved in macrophage polarization.

Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of key pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 1: Inhibition of Pro-inflammatory Cytokine Expression by this compound

| Cytokine | Cell Line | Stimulant | This compound Concentration | Inhibition | Reference |

| IL-1β (mRNA) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | 93.1% | [1] |

| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) + ATP (1 mM) | 1.25 µg/mL | Significant reduction | [1] |

| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) + ATP (1 mM) | 2.5 µg/mL | Stronger reduction | [1] |

| IL-1β (protein) | RAW264.7 | LPS (200 ng/mL) + ATP (1 mM) | 5 µg/mL | Most significant reduction | [1] |

| IL-6 (mRNA) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Significant reduction | [1] |

| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 1.25 µg/mL | Significant reduction | [1] |

| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Stronger reduction | [1] |

| IL-6 (protein) | RAW264.7 | LPS (200 ng/mL) | 5 µg/mL | Most significant reduction | [1] |

| TNF-α (mRNA) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Significant reduction | [1] |

| TNF-α (protein) | RAW264.7 | LPS (200 ng/mL) | 1.25 µg/mL | Significant reduction | [1] |

| TNF-α (protein) | RAW264.7 | LPS (200 ng/mL) | 2.5 µg/mL | Stronger reduction | [1] |

| TNF-α (protein) | RAW264.7 | LPS (200 ng/mL) | 5 µg/mL | Most significant reduction | [1] |

Table 2: Inhibition of Pro-inflammatory Enzymes by this compound

| Enzyme | Cell Line | Stimulant | This compound Concentration | Effect | Reference |

| iNOS | RAW264.7 | LPS (200 ng/mL) | Dose-dependent (1.25, 2.5, 5 µg/mL) | Reversal of LPS-induced expression | [1] |

| COX-2 | RAW264.7 | LPS (200 ng/mL) | Dose-dependent (1.25, 2.5, 5 µg/mL) | Reversal of LPS-induced expression | [1] |

Note: Specific IC50 values for cytokine and enzyme inhibition by this compound are not yet available in the published literature.

Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit the activation of the NF-κB pathway in LPS-stimulated macrophages.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). By stabilizing IκBα, this compound effectively sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transactivation of pro-inflammatory genes.[1]

PI3K/AKT Signaling Pathway and the Role of PTEN

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical regulator of inflammation. This compound has been found to modulate this pathway, in part, through its effect on the Phosphatase and Tensin Homolog (PTEN), a negative regulator of PI3K/AKT signaling.[1] In LPS-stimulated macrophages, PTEN is phosphorylated, leading to its inactivation.[1] this compound treatment inhibits this LPS-induced phosphorylation of PTEN in a dose-dependent manner.[1] By maintaining PTEN in its active state, this compound negatively regulates the PI3K/AKT pathway, which can contribute to the suppression of inflammatory responses.[1] Interestingly, while the inhibition of IL-1β, IL-6, and TNF-α expression by this compound appears to be independent of PTEN, the regulation of cell-cycle arrest through p27Kip1 is PTEN-dependent.[1]

MAPK Signaling Pathway

Microarray data has suggested that this compound may influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK family, including p38, JNK, and ERK, plays a crucial role in the inflammatory response by regulating the expression of various inflammatory mediators. However, direct experimental evidence demonstrating the inhibitory effect of this compound on the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli is currently lacking and represents an area for future investigation.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Recent studies have shown that this compound can attenuate the mRNA expression of key components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1, in PM2.5-induced RAW264.7 cells. This suggests that this compound may exert its anti-inflammatory effects, in part, by suppressing the activation of the NLRP3 inflammasome. Further research is needed to elucidate the precise mechanism of this inhibition, including its effects on inflammasome assembly and caspase-1 activity.

Regulation of Non-coding RNA Gm27505

A novel aspect of this compound's anti-inflammatory action involves the upregulation of the non-coding RNA Gm27505. In a mouse model of acute lung injury, this compound treatment was found to markedly increase the expression of Gm27505. Overexpression of Gm27505 in murine alveolar macrophages led to a significant downregulation of inflammation-related genes and promoted the polarization of macrophages towards the anti-inflammatory M2 phenotype while suppressing the pro-inflammatory M1 phenotype. This indicates that this compound's therapeutic potential may be partially mediated through the regulation of non-coding RNAs that control macrophage function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanism of action.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed RAW264.7 cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5 µg/mL) or vehicle control for 1 hour.

-

Stimulate the cells with 200 ng/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).

-

For IL-1β secretion analysis, after LPS stimulation, treat the cells with 1 mM ATP for an additional 15-30 minutes.

-

Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the protein expression and phosphorylation of key signaling molecules.

-

Protocol:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-PTEN, PTEN, iNOS, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantitative Real-Time PCR (qPCR)

-

Objective: To quantify the effect of this compound on the mRNA expression of pro-inflammatory cytokines.

-

Protocol:

-

RNA Extraction: Extract total RNA from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based master mix with specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. Its ability to modulate the NF-κB and PI3K/AKT pathways, and potentially the NLRP3 inflammasome, underscores its multifaceted mechanism of action. Future research should focus on:

-

Determining the precise IC50 values of this compound for the inhibition of key inflammatory mediators.

-

Elucidating the direct effects of this compound on the MAPK signaling pathway, specifically the phosphorylation of p38, JNK, and ERK.

-

Investigating the detailed mechanism of this compound's interaction with the NLRP3 inflammasome, including its effects on protein-protein interactions and enzyme activity.

-

Conducting in vivo studies to validate the anti-inflammatory efficacy of this compound in various disease models.

A deeper understanding of these aspects will be crucial for the successful translation of this compound from a promising natural product to a clinically effective anti-inflammatory agent.

References

The Role of Coelonin in Modulating the PI3K/AKT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of Coelonin, a dihydrophenanthrene compound, in the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. The document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental procedures.

Introduction: The PI3K/AKT Pathway and the Therapeutic Potential of this compound

The PI3K/AKT signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer, where its hyperactivation promotes tumorigenesis and resistance to therapy.[3][4] The pathway is initiated by the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is subsequently phosphorylated and activated.[3] A key negative regulator of this pathway is the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3, thereby antagonizing PI3K activity.[2]

This compound, a natural compound isolated from Bletilla striata, has emerged as a promising modulator of the PI3K/AKT pathway.[5][6] Research indicates that this compound exerts its effects, at least in part, by influencing the phosphorylation status of PTEN, thereby impacting downstream signaling events.[5][7] This guide delves into the specifics of this compound's mechanism of action, supported by experimental evidence.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on the PI3K/AKT pathway and related cellular processes in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.

Table 1: Effect of this compound on Cytokine Expression

| Cytokine | This compound Concentration | Inhibition of mRNA Expression | Reference |

| IL-1β | 2.5 µg/mL | 93.1% | [5] |

| IL-6 | 2.5 µg/mL | Significant Inhibition | [6][8] |

| TNF-α | 2.5 µg/mL | Significant Inhibition | [6][8] |

Table 2: Effect of this compound on Key Signaling Proteins

| Protein | This compound Concentration | Effect | Method | Reference |

| p-PTEN | Dose-dependent | Reduction in Phosphorylation | Western Blot | [6][8] |

| p-AKT | Not specified | Negative Regulation | Western Blot | [6][8] |

| p-NF-κB p65 | 2.5 µg/mL | Significant Reduction in Phosphorylation | Microarray | [6][8] |

| p-NF-κB p105/50 | 2.5 µg/mL | Significant Reduction in Phosphorylation | Microarray | [6][8] |

| Nuclear NF-κB p65 | Dose-dependent | Reduction in Nuclear Translocation | Western Blot, Confocal Microscopy | [5][6] |

Table 3: Effect of this compound on Cell Cycle Distribution in RAW264.7 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | Data not available | Data not available | Data not available | [5] |

| LPS | Data not available | Data not available | Data not available | [5] |

| LPS + this compound | Increased | Data not available | Data not available | [5] |

| LPS + this compound + PTEN inhibitor (SF1670) | G1 arrest inhibited | Data not available | Data not available | [5] |

| Note: While the study demonstrated a this compound-induced G1 phase cell cycle arrest that was dependent on PTEN, specific percentage distributions were not provided. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways and experimental procedures discussed in this guide.

Caption: this compound modulates the PI3K/AKT pathway by inhibiting PTEN phosphorylation.

Caption: A typical workflow for Western Blot analysis.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the referenced literature for studying the effects of this compound.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

For experimental treatments, cells are pre-treated with desired concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µg/mL) for 1 hour.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration depending on the assay (e.g., 30 minutes for signaling studies, 12-24 hours for cytokine or cell cycle analysis).

-

A vehicle control (e.g., 0.05% DMSO) is run in parallel.

-

Western Blot Analysis

-

Protein Extraction:

-

After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS).

-

Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

-

-

Protein Quantification:

-

The total protein concentration of each lysate is determined using a Bicinchoninic Acid (BCA) Protein Assay Kit.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled, and loaded onto an SDS-polyacrylamide gel.

-

Proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-phospho-PTEN, anti-phospho-AKT, anti-total PTEN, anti-total AKT, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system.

-

Densitometric analysis is performed to quantify the relative protein expression levels.

-

Cell Cycle Analysis

-

Cell Preparation:

-

RAW264.7 cells are seeded and treated with this compound and/or LPS as described in section 4.1.

-

-

Fixation and Staining:

-

Following treatment, cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) in the dark.

-

-

Flow Cytometry:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate cell cycle analysis software.

-

Conclusion

The available evidence strongly indicates that this compound is a potent modulator of the PI3K/AKT signaling pathway. Its mechanism of action, involving the inhibition of PTEN phosphorylation, leads to a cascade of downstream effects including the suppression of pro-inflammatory responses and the induction of G1 phase cell cycle arrest. These findings highlight the therapeutic potential of this compound in diseases characterized by aberrant PI3K/AKT signaling, such as inflammatory disorders and cancer. Further research is warranted to fully elucidate the quantitative aspects of this compound's activity and to explore its efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A PTEN translational isoform has PTEN-like activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Coelonin with PTEN and p27Kip1 Proteins

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the molecular interactions of Coelonin with Phosphatase and Tensin Homolog (PTEN) and the cyclin-dependent kinase inhibitor p27Kip1. It provides an overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols.

Executive Summary

This compound, a dihydrophenanthrene compound isolated from Bletilla striata, has been identified as a modulator of the PTEN/Akt signaling pathway.[1][2][3][4] Research indicates that this compound exerts its effects on cell cycle progression by influencing the stability of the p27Kip1 protein in a PTEN-dependent manner.[1][3] Specifically, this compound inhibits the lipopolysaccharide (LPS)-induced phosphorylation of PTEN.[1][2] This action preserves PTEN's tumor-suppressive function, leading to the downstream stabilization of p27Kip1. The accumulation of p27Kip1 subsequently induces G1 phase cell cycle arrest.[1][3] This guide synthesizes the available data on these interactions and provides the methodologies to study them.

Signaling Pathway

This compound's interaction with the PTEN/p27Kip1 axis is primarily understood through its influence on the PI3K/Akt signaling pathway. In LPS-stimulated macrophages, PTEN is phosphorylated, which inactivates it.[1] This inactivation allows for the unchecked activation of the PI3K/Akt pathway, leading to the phosphorylation and subsequent degradation of p27Kip1, thereby promoting cell cycle progression.[3]

This compound intervenes by inhibiting the phosphorylation of PTEN, thus maintaining its phosphatase activity.[1][2] Active PTEN negatively regulates the PI3K/Akt pathway. This inhibition of Akt-mediated signaling prevents the phosphorylation of p27Kip1, leading to its stabilization and accumulation, which in turn results in G1 cell cycle arrest.[1][3]

Quantitative Data Presentation

The following tables summarize the quantitative findings from the key study on this compound's interaction with PTEN and p27Kip1 in RAW264.7 macrophages.

Table 1: Effect of this compound on Protein Phosphorylation

| Target Protein | Treatment | Concentration | Observed Effect |

|---|---|---|---|

| PTEN | This compound + LPS | 2.5 µg/mL | Significant downregulation of phosphorylation.[1] |

| p27Kip1 | This compound + LPS | 2.5 µg/mL | Significant downregulation of phosphorylation.[1] |

| Multiple (32 proteins) | this compound + LPS | 2.5 µg/mL | Significant downregulation of phosphorylation.[1] |

Table 2: Effect of this compound on p27Kip1 Protein Levels and Cell Cycle

| Experiment | Treatment | Concentration | Observed Effect | PTEN Dependence |

|---|---|---|---|---|

| Western Blot | This compound + LPS | 5 µg/mL | Significant recovery of p27Kip1 protein levels.[5] | Yes |

| Flow Cytometry | this compound + LPS | 5 µg/mL | Remarkable induction of G1 phase cell cycle arrest.[1][5] | Yes |

Experimental Protocols

The following are generalized protocols for the key experiments used to elucidate the interaction between this compound, PTEN, and p27Kip1. These should be optimized for specific laboratory conditions.

Phospho-Antibody Array

This protocol provides a general workflow for a phospho-antibody array to screen for changes in protein phosphorylation.

References

- 1. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of Coelonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coelonin, a dihydrophenanthrene compound isolated from the traditional Chinese medicine Bletilla striata, has emerged as a promising natural product with significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its therapeutic potential. The information presented herein is intended to support further research and development of this compound as a novel anti-inflammatory agent.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and cellular processes involved in the inflammatory response. In vitro and in vivo studies have demonstrated that this compound can significantly attenuate the production of pro-inflammatory mediators and regulate immune cell function.

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway

A primary mechanism underlying this compound's anti-inflammatory activity is its ability to negatively regulate the Phosphatidylinositol-3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2][3][4] This pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.

This compound has been shown to inhibit the phosphorylation of key proteins in this pathway.[1][3] Specifically, it reduces the phosphorylation of the negative regulator Phosphatase and Tensin Homolog (PTEN), which in turn inhibits the activation of AKT.[1][3][4] This upstream inhibition prevents the subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκBα), ultimately blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3][4] By preventing p65 from entering the nucleus, this compound effectively suppresses the transcription of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]

Regulation of Macrophage Polarization

In the context of acute lung injury (ALI), this compound has been found to modulate the polarization of macrophages, a critical process in the resolution of inflammation.[5] It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[5] This effect is mediated, at least in part, by the upregulation of the non-coding RNA Gm27505.[5] Increased expression of Gm27505 in murine alveolar macrophages (MH-S cells) has been shown to significantly downregulate the expression of inflammation-related genes.[5]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound in LPS-stimulated RAW264.7 Macrophages

| Cytokine | This compound Concentration (µg/mL) | Inhibition of mRNA Expression (%) | Reference |

| IL-1β | 2.5 | 93.1 | [4] |

| IL-6 | 2.5 | Significant Inhibition | [1][2] |

| TNF-α | 2.5 | Significant Inhibition | [1][2] |

Table 2: In Vivo Effects of this compound on Inflammatory Markers in a Mouse Model of LPS-induced Acute Lung Injury

| Inflammatory Marker | Treatment Group | Level in Bronchoalveolar Lavage Fluid (BALF) | Reference |

| Total Inflammatory Cells | LPS + this compound | Markedly Reduced vs. LPS alone | [5] |

| Pro-inflammatory Cytokines | LPS + this compound | Markedly Reduced vs. LPS alone | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

a. Cell Culture and Treatment: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).

b. RNA Extraction and Real-Time Quantitative PCR (RT-qPCR): Total RNA is extracted from treated cells using a suitable reagent like TRIzol. cDNA is synthesized from the RNA templates using a reverse transcription kit. RT-qPCR is then performed using specific primers for target genes (e.g., IL-1β, IL-6, TNF-α, and a housekeeping gene like GAPDH for normalization). The relative gene expression is calculated using the 2-ΔΔCt method.[3]

c. Western Blot Analysis: Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-PTEN, phospho-AKT, phospho-IκBα, p65) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

d. Confocal Microscopy for NF-κB p65 Nuclear Translocation: RAW264.7 cells are grown on coverslips and subjected to the same treatment protocol. After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin. Cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI. The coverslips are mounted on slides, and images are captured using a confocal microscope to visualize the localization of p65.

In Vivo Mouse Model of LPS-induced Acute Lung Injury (ALI)

a. Animal Model: Male C57BL/6 mice are typically used. ALI is induced by intratracheal instillation of LPS (e.g., 5 mg/kg body weight) in a small volume of sterile saline. Control animals receive saline only. This compound is administered (e.g., intraperitoneally) at a specified dose prior to or after LPS challenge.

b. Bronchoalveolar Lavage (BAL) Fluid Analysis: At a designated time point after LPS instillation, mice are euthanized, and the lungs are lavaged with sterile PBS. The collected BAL fluid is centrifuged to separate the cells from the supernatant. The cell pellet is resuspended, and total and differential inflammatory cell counts are performed. The supernatant is used to measure the levels of pro-inflammatory cytokines using ELISA kits.

c. Lung Histopathology: Lung tissues are collected, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) to assess the degree of lung injury, including inflammatory cell infiltration, alveolar edema, and thickening of the alveolar wall.

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits the PI3K/AKT/NF-κB signaling pathway.

Experimental Workflow Diagrams

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Caption: Workflow for in vivo analysis of this compound in a mouse model of ALI.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 3. This compound, an Anti-Inflammation Active Component of Bletilla striata and Its Potential Mechanism [mdpi.com]

- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

Coelonin's Impact on Cytokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the modulatory effects of Coelonin on cytokine expression profiles, with a focus on its anti-inflammatory properties. The information presented herein is a synthesis of current research findings, intended to support further investigation and drug development efforts in the field of immunology and inflammation.

Executive Summary

This compound, a dihydrophenanthrene compound isolated from Bletilla striata, has demonstrated significant anti-inflammatory activity.[1][2][3][4][5] This document outlines the impact of this compound on the expression of key pro-inflammatory cytokines, details the underlying molecular mechanisms, provides comprehensive experimental protocols for replication, and presents quantitative data in a clear, comparative format. The primary focus is on the effects of this compound in lipopolysaccharide (LPS)-stimulated macrophage models, which are crucial in the study of inflammatory responses.

Quantitative Impact of this compound on Cytokine Expression

This compound has been shown to be a potent inhibitor of pro-inflammatory cytokine production at both the messenger RNA (mRNA) and protein levels. The following tables summarize the quantitative data from studies on LPS-stimulated RAW264.7 macrophages.

Inhibition of Cytokine Gene Expression

The following table details the dose-dependent inhibitory effect of this compound on the mRNA expression of key pro-inflammatory cytokines.

| Cytokine | This compound Concentration (µg/mL) | Mean Relative mRNA Expression (Normalized to Control) | Percentage Inhibition (%) |

| IL-1β | 0 (LPS only) | 1.00 | 0 |

| 0.625 | Not specified | Not specified | |

| 1.25 | Not specified | Not specified | |

| 2.5 | ~0.07 | 93.1 | |

| IL-6 | 0 (LPS only) | 1.00 | 0 |

| 0.625 | ~0.60 | ~40 | |

| 1.25 | ~0.35 | ~65 | |

| 2.5 | ~0.15 | ~85 | |

| TNF-α | 0 (LPS only) | 1.00 | 0 |

| 0.625 | ~0.70 | ~30 | |

| 1.25 | ~0.45 | ~55 | |

| 2.5 | ~0.20 | ~80 |

Data is synthesized from graphical representations in the cited literature and presented as approximations. For precise values, refer to the original publication.[6]

Inhibition of Cytokine Protein Secretion

The table below summarizes the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines into the cell culture supernatant.

| Cytokine | This compound Concentration (µg/mL) | Mean Protein Concentration (pg/mL) | Percentage Inhibition (%) |

| IL-1β | 0 (LPS only) | ~150 | 0 |

| 0.625 | ~100 | ~33 | |

| 1.25 | ~60 | ~60 | |

| 2.5 | ~25 | ~83 | |

| IL-6 | 0 (LPS only) | ~3500 | 0 |

| 0.625 | ~2500 | ~29 | |

| 1.25 | ~1500 | ~57 | |

| 2.5 | ~500 | ~86 | |

| TNF-α | 0 (LPS only) | ~6000 | 0 |

| 0.625 | ~4500 | ~25 | |

| 1.25 | ~3000 | ~50 | |

| 2.5 | ~1000 | ~83 |

Data is synthesized from graphical representations in the cited literature and presented as approximations. For precise values, refer to the original publication.[6]

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Research indicates that this compound targets the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol-3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathways.[1][4][5]

Upon stimulation by LPS, the Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB.[1] This transcription factor then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for IL-1β, IL-6, and TNF-α.[1] this compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these cytokines.[1][5]

The PI3K/AKT pathway is also implicated in the regulation of inflammation. This compound has been observed to inhibit the phosphorylation of AKT.[1] Interestingly, while this compound inhibits the phosphorylation of Phosphatase and Tensin Homolog (PTEN), its inhibitory effect on the secretion of IL-1β, IL-6, and TNF-α appears to be independent of PTEN.[1][4][5]

A more recent study has also suggested that this compound can alleviate acute lung injury by up-regulating the expression of the non-coding RNA Gm27505 and inhibiting the M1 polarization of macrophages.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's impact on cytokine expression.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: For experiments, cells are seeded in appropriate well plates (e.g., 6-well or 24-well) and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with varying concentrations of this compound (e.g., 0.625, 1.25, 2.5 µg/mL) for 1 hour.

-

Following pre-treatment, cells are stimulated with 200 ng/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.

-

RNA Extraction and Real-Time Polymerase Chain Reaction (RT-PCR)

-

RNA Isolation: Total RNA is extracted from the treated RAW264.7 cells using a suitable RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA can be assessed by gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Real-Time PCR:

-

Quantitative PCR is performed using a real-time PCR system.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for the target cytokine genes (e.g., IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan probe-based master mix.

-

The thermal cycling conditions are optimized for each primer set.

-

The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[6]

-

Cytokine Protein Secretion Analysis (Cytometric Bead Array - CBA)

-

Sample Collection: After the designated incubation period (e.g., 12 hours), the cell culture supernatant is collected. For IL-1β detection, cells may require an additional stimulation with ATP (1 mM for 15 minutes) to induce its release.[1]

-

Cytometric Bead Array:

-